molecular formula C10H8O4 B1681571 Scopoletin CAS No. 92-61-5

Scopoletin

Cat. No. B1681571
CAS RN: 92-61-5
M. Wt: 192.17 g/mol
InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
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Description

Scopoletin, also known as 6-methoxy-7 hydroxycoumarin, is a naturally occurring coumarin commonly found in many edible plants . It plays an important role in human health and is often related to the defense mechanism of plants towards infection by parasites and microbes .


Synthesis Analysis

The biosynthetic precursor to scopoletin acid is 4-coumaroyl-CoA . Scopoletin is derived from 1,2-benzopyrones, which is the core structure of coumarins formed through hydroxylation of cinnamates, trans/cis isomerization of the side chain, and lactonization .


Molecular Structure Analysis

Structurally, scopoletin is identified to have two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .


Chemical Reactions Analysis

Scopoletin is a phenolic coumarin compound found in various plants with the phenylpropane pathway . It is often related to the defense mechanism of plants towards infection by parasites and microbes .


Physical And Chemical Properties Analysis

Scopoletin is a beige powder . Its melting point is between 203 - 205 °C . It is highly fluorescent when dissolved in DMSO or water .

Scientific Research Applications

Antioxidant Activity

Scopoletin has been identified for its antioxidant properties, where it demonstrated the ability to scavenge superoxide anions in a concentration-dependent manner, suggesting its potential utility in preventing superoxide anion-induced damage in vivo (Shaw et al., 2003).

Anti-thyroid and Antihyperglycemic Effects

Research on scopoletin isolated from Aegle marmelos leaves revealed its potential to regulate hyperthyroidism and hyperglycemia in hyperthyroid rats, demonstrating superior therapeutic activity without hepatotoxicity, unlike standard antithyroid drugs (Panda & Kar, 2006).

Anti-cancer Potential

Scopoletin has shown promise in cancer therapy, particularly in skin cancer, through modulating the expression of signal proteins and promoting apoptotic pathways, leading to a reduction in papilloma growth in mice (Bhattacharyya et al., 2009).

Immunomodulatory Effects

In the context of autoimmune disorders like multiple sclerosis, scopoletin was found to ameliorate symptoms by inhibiting NF-κB activity in dendritic cells, reducing inflammation and demyelination in the central nervous system (Zhang et al., 2019).

Metabolic Disorders

Scopoletin supplementation has shown beneficial effects on hepatic steatosis and inflammation in diabetic mice, suggesting its protective role against diabetes-induced metabolic disorders (Choi et al., 2017).

Anti-inflammatory Effects

Scopoletin's ability to inhibit the production of inflammatory cytokines through the IκB/NF-κB signal cascade in human mast cells highlights its potential as a regulatory agent for inflammatory reactions mediated by mast cells (Moon et al., 2007).

Future Directions

Scopoletin has the potential to act as a drug candidate in the treatment of cancer, liver disease, diabetes, neurodegenerative disease, and mental disorders . In view of its merits and limitations, scopoletin is a suitable lead compound for the development of new, efficient, and low-toxicity derivatives . Additional studies are needed to explore its molecular mechanisms and targets, verify its toxicity, and promote its oral bioavailability .

properties

IUPAC Name

7-hydroxy-6-methoxychromen-2-one
Source PubChem
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InChI

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXRVNMMDRFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
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DSSTOX Substance ID

DTXSID0075368
Record name Scopoletin
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Molecular Weight

192.17 g/mol
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Physical Description

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid
Record name Scopoletin
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Product Name

Scopoletin

CAS RN

92-61-5
Record name Scopoletin
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Record name 7-hydroxy-6-methoxycoumarin
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Record name SCOPOLETIN
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Record name Scopoletin
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Melting Point

204 °C
Record name Scopoletin
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URL http://www.hmdb.ca/metabolites/HMDB0034344
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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